Cas no 94444-96-9 (5-Methoxy-1H-indazole)

5-Methoxy-1H-indazole structure
5-Methoxy-1H-indazole structure
Product Name:5-Methoxy-1H-indazole
CAS No:94444-96-9
Molecular Formula:C8H8N2O
Molecular Weight:148.16192150116
MDL:MFCD07781657
CID:61724
PubChem ID:13346860

5-Methoxy-1H-indazole Properties

Names and Identifiers

    • 5-Methoxy-1H-indazole
    • : 5-METHOXY-1H-INDAZOLE
    • 1H-INDAZOLE,5-METHOXY-
    • 5-Methoxy (1H)indazole
    • 5-Methoxyindazole
    • 1H-Indazole, 5-methoxy-
    • 2H-Indazole, 5-methoxy-
    • 5-methoxy-indazole
    • PubChem11084
    • GZWWDKIVVTXLFL-UHFFFAOYSA-N
    • BCP27396
    • FCH857343
    • BDBM50099402
    • VI20055
    • PB32539
    • TRA0083056
    • OR110371
    • SY020404
    • BL004020
    • A
    • 5-Methoxy-1H-indazole (ACI)
    • 5-methoxy-1~{H}-indazole
    • MFCD07781657
    • SVT
    • J-517661
    • AKOS005146475
    • 94444-96-9
    • CS-D0861
    • SCHEMBL1141784
    • SS-6019
    • SCHEMBL18003378
    • CHEMBL15739
    • AC-29479
    • DTXSID20537722
    • DB-007066
    • MDL: MFCD07781657
    • InChIKey: GZWWDKIVVTXLFL-UHFFFAOYSA-N
    • Inchi: 1S/C8H8N2O/c1-11-7-2-3-8-6(4-7)5-9-10-8/h2-5H,1H3,(H,9,10)
    • SMILES: N1NC2C(=CC(=CC=2)OC)C=1

Computed Properties

  • Exact Mass: 148.06400
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Rotatable Bond Count: 1
  • Monoisotopic Mass: 148.063662883g/mol
  • Heavy Atom Count: 11
  • Complexity: 140
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 2.2
  • Tautomer Count: 2
  • Surface Charge: 0
  • Topological Polar Surface Area: 37.9

Experimental Properties

  • LogP: 1.57150
  • PSA: 37.91000
  • Refractive Index: 1.647
  • Boiling Point: 312.5℃ at 760 mmHg
  • Flash Point: 312.497 °C at 760 mmHg
  • Density: 1.244

5-Methoxy-1H-indazole Security Information

5-Methoxy-1H-indazole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-Methoxy-1H-indazole Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003NAG-1g
5-Methoxy-1H-indazole
94444-96-9 95%
1g
$13.00 2024-04-19
A2B Chem LLC
AB69352-250mg
5-Methoxyindazole
94444-96-9 95%
250mg
$5.00 2024-07-18
Aaron
AR003NIS-250mg
5-Methoxy-1H-indazole
94444-96-9 98%
250mg
$4.00 2025-01-22
abcr
AB272579-1 g
5-Methoxyindazole, 97%; .
94444-96-9 97%
1 g
€103.80 2023-07-20
Advanced ChemBlocks
C-2102-5G
5-Methoxyindazole
94444-96-9 97%
5G
$145 2023-04-13
Alichem
A269001417-5g
5-Methoxy-1H-indazole
94444-96-9 95%
5g
$183.60 2023-08-31
Apollo Scientific
OR110371-250mg
5-Methoxy-1H-indazole
94444-96-9
250mg
£23.00 2025-02-19
Crysdot LLC
CD11007121-10g
5-Methoxy-1H-indazole
94444-96-9 95+%
10g
$297 2024-07-19
eNovation Chemicals LLC
D782680-5g
1H-Indazole, 5-methoxy-
94444-96-9 95%
5g
$100 2022-10-17
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
MY0242-25g
5-methoxy-1H-indazole
94444-96-9 95%
25g
$495 2023-09-07

5-Methoxy-1H-indazole Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Methanol ;  3 h, rt
1.2 Solvents: Water ;  rt
Reference
Copper(I) Oxide-Mediated Cyclization of o-Haloaryl N-Tosylhydrazones: Efficient Synthesis of Indazoles
Tang, Meng; Kong, Yuanfang; Chu, Bingjie; Feng, Dan, Advanced Synthesis & Catalysis, 2016, 358(6), 926-939

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: 18-Crown-6 Solvents: Chloroform ;  rt; 3 h, rt
Reference
Toward Biophysical Probes for the 5-HT3 Receptor: Structure-Activity Relationship Study of Granisetron Derivatives
Vernekar, Sanjeev Kumar V.; Hallaq, Hasan Y.; Clarkson, Guy; Thompson, Andrew J.; Silvestri, Linda; et al, Journal of Medicinal Chemistry, 2010, 53(5), 2324-2328

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: 18-Crown-6 Solvents: Chloroform ;  2 h, rt
Reference
Synthesis of new dehydro 2-azatryptophans and derivatives via Heck cross-coupling reactions of 3-iodoindazoles with methyl 2-(acetylamino)acrylate
Crestey, Francois; Collot, Valerie; Stiebing, Silvia; Rault, Sylvain, Synthesis, 2006, (20), 3506-3514

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate ,  BINAP Solvents: Toluene ;  10 min, 80 °C
1.2 Reagents: Benzophenone hydrazone ;  16 h, 100 °C
1.3 Reagents: p-Toluenesulfonic acid Solvents: Tetrahydrofuran ,  Water ;  1 h, 100 °C
Reference
A general synthesis of diversely substituted indazoles and hetero-aromatic derivatives from o-halo-(het)arylaldehydes or -phenones
Dubost, Emmanuelle; Stiebing, Silvia; Ferrary, Thibault; Cailly, Thomas; Fabis, Frederic; et al, Tetrahedron, 2014, 70(44), 8413-8418

Synthetic Circuit 5

Reaction Conditions
Reference
Competitive pathways in the reaction between aromatic azosulfides and enolates in DMSO
Dell'erba, Carlo; Novi, Marino; Petrillo, Giovanni; Tavani, Cinzia, Phosphorus, 1993, 74(1-4), 409-10

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hantzsch ester Catalysts: Diisopropylethylamine ,  Copper(1+), [1,1′-[1,1′-binaphthalene]-2,2′-diylbis[1,1-diphenylphosphine-κP]](2… Solvents: Tetrahydrofuran ;  24 h
Reference
Visible-Light-Mediated N-Desulfonylation of N-Heterocycles Using a Heteroleptic Copper(I) Complex as a Photocatalyst
Hunter, Cameron J.; Boyd, Michael J. ; May, Gregory D.; Fimognari, Robert, Journal of Organic Chemistry, 2020, 85(13), 8732-8739

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Potassium acetate ,  18-Crown-6 Solvents: Chloroform
Reference
Sonogashira cross-coupling reaction of 3-iodoindazoles with various terminal alkynes: a mild and flexible strategy to design 2-aza tryptamines
Arnautu, Anca; Collot, Valerie; Ros, Javier Calvo; Alayrac, Carole; Witulski, Bernhard; et al, Tetrahedron Letters, 2002, 43(15), 2695-2697

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: N,N′-Dimethylethylenediamine ,  Cuprous iodide Solvents: Dimethylformamide ;  5 h, 120 °C
Reference
A novel copper-catalyzed, hydrazine-free synthesis of N-1 unsubstituted 1H-indazoles using stable guanylhydrazone salts as substrates
Rekowski, Szymon P.; Kroener, Bettina K.; Kathuria, Deepika; Wani, Aabid A.; Chourasiya, Sumit S.; et al, Tetrahedron, 2021, 91,

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  overnight, 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Reference
Synthesis of 3-(2-Hydroxyaryl)indazole Derivatives through Radical O-Arylation and [3,3]-Rearrangement from N-Hydroxyindazoles and Diaryliodonium Salts
Nie, Shu-Min; Zhang, Xu; Wang, Zhi-Xin; Su, Gui-Fa ; Pan, Cheng-Xue; et al, Advanced Synthesis & Catalysis, 2022, 364(22), 3782-3788

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Hydrazine hydrochloride (1:?) Solvents: Ethanol ;  3 h, reflux
Reference
Synthesis, antifungal activity and qsar of novel pyrazole amides as succinate dehydrogenase inhibitors
Du, Shijie; Li, Zhonghao; Tian, Zaimin; Xu, Lu, Heterocycles, 2018, 96(1), 74-85

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Methanol ;  3 h, rt
Reference
Preparation of indazole and application of said indazole in synthesis of medicine
, China, , ,

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Acetic acid ,  Sodium nitrite ,  Hydrochloric acid ,  Ammonium tetrafluoroborate Solvents: Water ;  0 °C → rt
1.2 Reagents: Potassium acetate Solvents: Ethyl acetate
Reference
Discovery and SAR of spirochromane Akt inhibitors
Kallan, Nicholas C.; Spencer, Keith L.; Blake, James F.; Xu, Rui; Heizer, Justin; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(8), 2410-2414

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: 18-Crown-6 Solvents: Chloroform ;  2 h, rt
Reference
Preparation of quinolines, indazoles, and their analogs as thyroid receptor agonists
, World Intellectual Property Organization, , ,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Sodium nitrite Solvents: Acetic acid ,  Water
1.2 Reagents: Triethylamine
Reference
Aminopiperidine indazoles as orally efficacious melanin concentrating hormone receptor-1 antagonists
Vasudevan, Anil; Souers, Andrew J.; Freeman, Jennifer C.; Verzal, Mary K.; Gao, Ju; et al, Bioorganic & Medicinal Chemistry Letters, 2005, 15(23), 5293-5297

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Acetic anhydride ,  Triethylamine Solvents: Dichloromethane ;  rt → 0 °C; 1 h, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Water ;  rt → -5 °C
1.3 Reagents: Sodium nitrite Solvents: Water ;  1 h, -5 °C
1.4 Reagents: Water ;  10 min, 0 °C
1.5 Solvents: Toluene ;  1.5 h, rt → 80 °C
Reference
Preparation of benzimidazoles and analogs and their use as protein kinase inhibitors
, World Intellectual Property Organization, , ,

Synthetic Circuit 16

Reaction Conditions
Reference
Product class 2: 1H- and 2H-indazoles
Stadlbauer, W., Science of Synthesis, 2002, 12, 227-324

Synthetic Circuit 17

Reaction Conditions
Reference
New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine
Lukin, Kirill; Hsu, Margaret C.; Fernando, Dilinie; Leanna, M. Robert, Journal of Organic Chemistry, 2006, 71(21), 8166-8172

5-Methoxy-1H-indazole Raw materials

5-Methoxy-1H-indazole Preparation Products

5-Methoxy-1H-indazole Suppliers

J&K Scientific
Audited Supplier Audited Supplier
(CAS:94444-96-9)
MR./MRS.:ZHAI XIAN SHENG
Phone:18210857532
Email:xiangyang.zhai@jk-sci.com
SHANG HAI JI XIANG Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:94444-96-9)
MR./MRS.:ZHOU JING LI
Phone:
Email:1791635336@qq.com

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(CAS:94444-96-9)5-Methoxy-1H-indazole
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